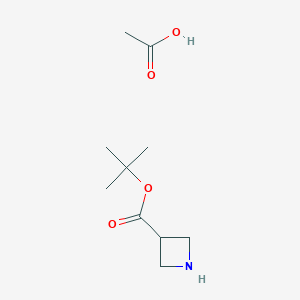

tert-Butyl azetidine-3-carboxylate acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

acetic acid;tert-butyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C2H4O2/c1-8(2,3)11-7(10)6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYKPGRYPKUMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl azetidine-3-carboxylate acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl azetidine-3-carboxylate acetate, a critical building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, including its precise molecular formula and weight, and provide detailed protocols for its synthesis, characterization, and purification. The guide will explore the rationale behind utilizing the acetate salt form and highlight its applications in drug discovery, supported by examples of its incorporation into advanced pharmaceutical candidates. This document is intended to serve as an authoritative resource, combining theoretical principles with practical, field-proven insights to empower researchers in their synthetic and drug development endeavors.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer distinct advantages over more common, flexible aliphatic chains or larger heterocyclic systems.[2][3] These features can enhance metabolic stability, improve binding affinity to biological targets, and increase aqueous solubility—key determinants of a successful drug candidate.

Among the diverse array of functionalized azetidines, tert-Butyl azetidine-3-carboxylate serves as a particularly versatile intermediate. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. The secondary amine of the azetidine ring, however, is often reactive and can be challenging to handle in its free base form, which may be an unstable or hygroscopic oil. The formation of a salt, such as the acetate salt, is a common and effective strategy to improve the compound's physical properties, rendering it a stable, crystalline solid that is easier to handle, weigh, and store.[4]

Molecular Identification and Physicochemical Properties

Accurate identification and characterization are paramount for ensuring the quality and reliability of starting materials in a synthetic workflow. This compound is the salt formed between the basic azetidine nitrogen of tert-butyl azetidine-3-carboxylate and acetic acid.

Molecular Formula and Weight

The fundamental molecular attributes of the compound are summarized below. These values are derived from the combination of the free base (tert-butyl azetidine-3-carboxylate) and acetic acid.

| Attribute | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| CAS Number | 1236144-52-7 | [4][5][6] |

| Molecular Formula | C10H19NO4 | [4][6] |

| Molecular Weight | 217.26 g/mol | [4][6] |

| Formula of Free Base | C8H15NO2 | [7] |

| Molecular Wt. of Free Base | 157.21 g/mol | [7] |

Note: The molecular formula C10H19NO4 represents the combination of the free base (C8H15NO2) and acetic acid (C2H4O2).[5]

Spectroscopic Data (Typical)

For a self-validating protocol, researchers must confirm the identity and purity of the material. Below are typical spectroscopic data points:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include the tert-butyl singlet (~1.5 ppm), the azetidine ring protons (multiplets between 3.5-4.5 ppm), a broad singlet for the ammonium proton, and a singlet for the acetate methyl group (~1.9-2.1 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the tert-butyl group, the -C(CH₃)₃ carbons, the carbonyl carbon of the ester, the azetidine ring carbons, and the carbonyl and methyl carbons of the acetate counter-ion.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would be dominated by the molecular ion of the free base [M+H]⁺ at m/z 158.12.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C=O stretching for the ester and carboxylate, and N-H stretching for the ammonium salt.

Synthesis and Purification Workflow

The synthesis of this compound involves the initial preparation of the free base followed by salt formation.

Synthesis of the Free Base

The parent compound, tert-butyl azetidine-3-carboxylate, can be synthesized via several routes. A common approach involves the protection and subsequent modification of a precursor like 1-benzylazetidin-3-ol.[8] A generalized workflow is as follows:

-

N-Protection: The nitrogen of a suitable azetidine precursor is often protected, for example, with a benzyl group.

-

Functional Group Manipulation: The functional group at the 3-position is converted to the carboxylic acid, which is then esterified.

-

Deprotection: The N-protecting group is removed (e.g., hydrogenolysis for a benzyl group) to yield the free base.[8]

Formation of the Acetate Salt

Causality: The free base of tert-butyl azetidine-3-carboxylate can be difficult to purify and handle as it may be an oil or a low-melting solid. Converting it to the acetate salt typically induces crystallization, providing a stable, free-flowing solid. This process also serves as an effective purification step, as impurities often remain in the mother liquor.

Protocol:

-

Dissolve the crude tert-butyl azetidine-3-carboxylate free base in a suitable solvent such as ethyl acetate or tert-butyl acetate.[9]

-

Add one molar equivalent of glacial acetic acid dropwise while stirring.

-

Stir the mixture at room temperature. The product will often precipitate out of the solution.

-

If precipitation is slow, cooling the mixture or adding a non-polar co-solvent (e.g., hexanes) can promote crystallization.

-

Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

Caption: General workflow for synthesis and salt formation.

Applications in Drug Discovery and Development

The azetidine-3-carboxylate scaffold is a valuable building block for introducing conformational rigidity and a polar center into a molecule. Its derivatives have been explored in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]

-

Scaffold for Lead Optimization: The secondary amine provides a convenient handle for further functionalization, allowing chemists to explore the chemical space around a lead compound. The constrained nature of the ring helps in locking in specific conformations, which can be crucial for optimizing receptor binding.

-

Bioisostere: The azetidine ring can act as a bioisostere for other groups, such as piperidine or pyrrolidine rings, offering a different vector for substituents and altering the molecule's physicochemical properties.

-

Approved Drugs: Several FDA-approved drugs incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[1] Examples include Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor).[1]

-

Novel Therapeutics: Research continues to uncover new applications. For instance, novel azetidine amides have been developed as potent small-molecule STAT3 inhibitors for potential use in cancer therapy.[10]

Key Experimental Protocols

Protocol 1: Quality Control (QC) of the Acetate Salt

Trustworthiness: This protocol ensures the material meets the required standards of identity and purity before use in subsequent, often costly, synthetic steps.

-

Appearance: Visually inspect the material. It should be a white to off-white crystalline solid.

-

Solubility: Test solubility in common laboratory solvents (e.g., water, methanol, dichloromethane). The salt form is typically more soluble in polar solvents than the free base.

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the spectrum and integrate the key signals.

-

Validation: The integral ratio of the tert-butyl protons (9H) to the acetate methyl protons (3H) should be approximately 3:1. The absence of significant unidentifiable peaks indicates high purity.

-

-

HPLC-MS Analysis:

-

Prepare a dilute solution (~1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Inject onto a reverse-phase C18 column.

-

Validation: The HPLC chromatogram should show a single major peak (>98% area). The mass spectrum should confirm the presence of the free base cation at the expected m/z.

-

Protocol 2: In-situ Free-Basing and N-Acylation

Expertise: This protocol describes a common follow-up reaction. Converting the stable acetate salt back to the reactive free base in situ for immediate use is an efficient workflow.

Caption: Workflow for in-situ free-basing and acylation.

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq).

-

Causality: The added base neutralizes the acetic acid, liberating the nucleophilic secondary amine of the azetidine (the free base). Using a slight excess ensures complete neutralization.

-

-

Stirring: Stir the mixture for 15-30 minutes at 0 °C.

-

Acylation: Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.05 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, perform a standard aqueous workup to remove the ammonium salt byproduct and excess reagents. Purify the crude product by column chromatography.

-

Self-Validation: The final purified product should be characterized by NMR and MS to confirm the structure and purity of the N-acylated product.

-

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined molecular structure and favorable physical properties, conferred by its salt form, make it a reliable and versatile building block. By understanding its synthesis, characterization, and reactivity, researchers can confidently incorporate this valuable scaffold into complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

-

ChemBK. This compound. [Link]

-

LookChem. Cas 1236144-52-7,this compound. [Link]

-

PubChem. tert-Butyl azetidine-3-carboxylate hydrochloride. [Link]

-

PubChem. tert-Butyl azetidine-3-carboxylate. [Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

National Institutes of Health. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

Oreate AI Blog. Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

HETEROCYCLES. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

- Google Patents. Process for making azetidine-3-carboxylic acid.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CAS 1236144-52-7 | this compound - Synblock [synblock.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. tert-Butyl azetidine-3-carboxylate | C8H15NO2 | CID 21828700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Characterization of tert-Butyl Azetidine-3-Carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characterization of tert-butyl azetidine-3-carboxylate (CAS 790600-78-1) and its primary stable precursor, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (CAS 142253-55-2).

Executive Summary

tert-Butyl azetidine-3-carboxylate is a critical four-membered heterocyclic building block used in the synthesis of sp³-rich drug candidates, including S1P1 agonists and HDAC inhibitors. Its high ring strain (~26 kcal/mol) and specific puckering dynamics make spectroscopic verification essential for quality control, particularly to distinguish it from ring-opened impurities or hydrolyzed byproducts.

This guide details the NMR, IR, and MS profiles for the compound, focusing on the distinction between the free amine ester (the target), its HCl salt (storage form), and the N-Boc precursor (synthetic origin).

Compound Identity Profile

| Feature | Target Compound | Stable Precursor |

| Name | tert-Butyl azetidine-3-carboxylate | 1-Boc-azetidine-3-carboxylic acid |

| CAS | 790600-78-1 | 142253-55-2 |

| Structure | Azetidine ring, Free NH, 3-COOtBu | Azetidine ring, N-Boc, 3-COOH |

| State | Unstable oil (Free base) / Solid (HCl Salt) | White crystalline solid |

| Key Use | Amine coupling partner | Protected scaffold for esterification |

Structural Analysis & Theoretical Framework

The azetidine ring exists in a puckered conformation to relieve torsional strain. This dynamic equilibrium affects the NMR splitting patterns.

-

Shielding Effects: The removal of the electron-withdrawing N-Boc group (in the precursor) to form the free amine results in a significant upfield shift of the

-protons (H-2, H-4). However, protonation (HCl salt) deshields these protons, shifting them back downfield. -

Symmetry: The molecule possesses a plane of symmetry passing through N-1 and C-3, making H-2 and H-4 chemically equivalent in achiral solvents, simplifying the NMR spectrum.

Diagram 1: Spectroscopic Logic Flow

This diagram illustrates the decision matrix for assigning signals based on functional group transformations.

Caption: Logic flow for distinguishing free base vs. salt forms via H-2/H-4 chemical shifts.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

A. 1H NMR Characterization

The proton NMR is dominated by the intense tert-butyl singlet and the specific splitting of the azetidine ring.

1. 1-Boc-Azetidine-3-Carboxylic Acid (Precursor Reference)

Solvent: CDCl₃, 400 MHz

- 1.43 (s, 9H): Boc group methyls.

- 3.27 (m, 1H): H-3 (Methine). The quintet-like multiplet arises from coupling to four adjacent protons (H-2a, H-2b, H-4a, H-4b).

- 4.00 – 4.13 (m, 4H): H-2 and H-4 (Methylene). These appear as a complex multiplet due to the puckering of the ring, which makes geminal protons diastereotopic on the NMR timescale.

2. tert-Butyl Azetidine-3-Carboxylate (Target Compound)

Solvent: CDCl₃ (Free Base) / D₂O (HCl Salt)

| Position | Proton Type | Free Base ( | HCl Salt ( | Multiplicity | Coupling ( |

| t-Bu | Methyls (9H) | 1.45 | 1.48 | Singlet (s) | - |

| H-3 | Methine (1H) | 3.25 - 3.35 | 3.60 - 3.70 | Pentet/Multiplet | |

| H-2, H-4 | Methylene (4H) | 3.60 - 3.80 | 4.10 - 4.30 | Multiplet (m) | Geminal/Vicinal |

| NH | Amine (1H/2H) | ~2.0 (br s) | ~9.0 (br s) | Broad | Exchangeable |

Key Diagnostic:

-

Ring Integrity: The absence of olefinic signals (5.0–6.5 ppm) confirms the ring has not opened to form an allylic amine impurity.

-

Salt Formation: The H-2/H-4 protons shift downfield by ~0.5 ppm upon conversion from free base to hydrochloride salt due to the positive charge on the nitrogen.

B. 13C NMR Characterization

Solvent: CDCl₃

| Carbon Environment | Chemical Shift ( | Assignment |

| C=O | 171.0 - 173.0 | Ester Carbonyl |

| O-C(CH₃)₃ | 80.0 - 82.0 | Quaternary t-Butyl Carbon |

| C-2, C-4 | 48.0 - 52.0 (Free Base) / ~46.0 (Salt) | Ring Methylenes ( |

| C-3 | 32.0 - 35.0 | Ring Methine ( |

| C(CH₃)₃ | 28.3 | t-Butyl Methyls |

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry of tert-butyl esters is characterized by the facile loss of the tert-butyl group (isobutylene).

Ionization Mode: ESI+ (Electrospray Ionization)

-

Molecular Ion:

-

Target (Free Base): MW = 157.21 Da.

-

Observed: [M+H]⁺ = 158.2

-

-

Fragmentation Pattern:

-

[M+H]⁺ (158.2): Parent ion.

-

[M+H - 56]⁺ (102.2): Loss of isobutylene (C₄H₈). This is the base peak in many spectra, corresponding to the azetidine-3-carboxylic acid cation.

-

[M+H - 74]⁺ (84.1): Loss of t-BuOH (less common in ESI, more common in EI).

-

Diagram 2: MS Fragmentation Pathway

The following diagram traces the primary fragmentation route observed in ESI-MS.

Caption: Primary fragmentation pathway showing the characteristic loss of the tert-butyl group.

Infrared Spectroscopy (IR)

IR is a rapid method to confirm the ester functionality and the state of the amine.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Weak/Broad. Present in free amine; broader/lower in HCl salt. |

| C-H Stretch (sp³) | 2970 - 2980 | Strong. Characteristic of tert-butyl methyl groups. |

| C=O Stretch | 1720 - 1735 | Strong. Ester carbonyl. (Distinct from N-Boc carbamate at ~1690 cm⁻¹). |

| C-O Stretch | 1150 - 1250 | Strong. Ester linkage. |

Experimental Protocols

A. Sample Preparation for NMR

-

Solvent Selection: Use CDCl₃ for the free base. Use D₂O or DMSO-d₆ for the hydrochloride salt, as it is insoluble in chloroform.

-

Neutralization (If starting from HCl salt):

-

Suspend 20 mg of the salt in 0.5 mL CDCl₃.

-

Add 1 drop of dilute NaOD/D₂O or shake with solid K₂CO₃.

-

Filter into the NMR tube. This allows observation of the "Free Base" shifts.

-

B. Quality Control: Impurity Profiling

Common impurities arise from incomplete deprotection or hydrolysis.

| Impurity | NMR Diagnostic |

| 1-Boc-azetidine-3-carboxylic acid | Boc singlet at 1.43 ppm (shifts slightly vs t-Bu ester); Acid proton (broad >10 ppm). |

| Azetidine-3-carboxylic acid | Absence of t-butyl singlet; H-3 shifts downfield. |

| Ring-Opened Allyl Amines | Olefinic protons at 5.0 - 6.0 ppm. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21828700, tert-Butyl azetidine-3-carboxylate. Retrieved from [Link]

-

World Intellectual Property Organization. (2023).[1][2][3] WO2023081853A1 - Lactams as Cbl-b Inhibitors. (Describes usage of tert-butyl azetidine-3-carboxylate hydrochloride). Retrieved from

Sources

- 1. WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl - Google Patents [patents.google.com]

- 2. WO2023081853A1 - Lactams as cbl-b inhibitors selective over c-cbl - Google Patents [patents.google.com]

- 3. WO2023107563A1 - Carboxylic acid containing indanyl compounds for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

Technical Guide: Solubility & Stability of tert-Butyl Azetidine-3-Carboxylate Acetate

The following technical guide details the solubility, stability, and handling of tert-butyl azetidine-3-carboxylate acetate , synthesized for research and drug development applications.

CAS Number: 1236144-52-7

Formula:

Executive Summary

This compound is a specialized building block comprising a strained four-membered azetidine ring and an acid-labile tert-butyl ester, stabilized as an acetate salt. While the tert-butyl group provides steric protection against nucleophilic attack at the carbonyl carbon, the azetidine ring introduces significant ring strain (~25 kcal/mol), necessitating precise handling to prevent ring-opening degradation.

This guide addresses the critical balance between the hygroscopic nature of the acetate salt and the hydrolytic susceptibility of the ester , providing actionable protocols for researchers to maintain compound integrity.

Physicochemical Architecture

Structural Analysis

The compound exists as an equilibrium salt between the secondary amine of the azetidine and acetic acid. Unlike hydrochloride salts, which form rigid crystal lattices, acetate salts often exhibit:

-

Lower Melting Points: Increased molecular mobility in the solid state.

-

Hygroscopicity: A high tendency to absorb atmospheric moisture, accelerating hydrolysis.

-

Disproportionation Risk: Under high vacuum or elevated temperatures (

C), acetic acid may dissociate, leaving the free base which is more prone to oxidation and oligomerization.

Predicted Solubility Profile

The acetate counterion significantly enhances solubility in polar organic solvents compared to the free base.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Aqueous | Water, PBS (pH 7.4) | High (>50 mg/mL) | Ionic interaction of the ammonium acetate moiety drives dissolution. |

| Polar Organic | Methanol, DMSO, DMF | Very High | Favorable solvation of both the organic cation and acetate anion. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The lipophilic tert-butyl group aids solubility; useful for extractions. |

| Non-Polar | Hexanes, Heptane | Insoluble | Ionic lattice energy exceeds solvation enthalpy. |

| Ethers | THF, Diethyl Ether | Low to Moderate | Solubility depends on the "tightness" of the ion pair. |

Stability Profiling & Degradation Pathways

Chemical Stability Mechanisms

Researchers must monitor three primary degradation vectors:

-

Acid-Catalyzed Ester Hydrolysis: The tert-butyl ester is designed to be acid-labile (cleavable by TFA/HCl). However, the acetate salt itself is slightly acidic. In the presence of moisture, proton transfer can autocatalyze the cleavage of the tert-butyl group to isobutylene and the free carboxylic acid.

-

Risk Factor:[2] High humidity storage.

-

-

Ring Opening (Nucleophilic Attack): The azetidine ring is strained. While 3-substituted azetidines are relatively stable, strong nucleophiles or extreme pH can trigger ring opening to linear amino acid derivatives.

-

Risk Factor:[2] Basic conditions (pH > 10) or presence of strong nucleophiles.

-

-

Salt Dissociation: Acetic acid is volatile. Prolonged exposure to high vacuum (e.g., lyophilization > 24h) can strip the counterion, shifting the material towards the free base form.

Stability Testing Workflow

The following diagram outlines the decision logic for assessing batch stability upon receipt or after storage.

Figure 1: Analytical workflow for verifying the integrity of this compound.

Experimental Protocols

Solubility Determination Protocol

Objective: To determine the saturation solubility (

-

Preparation: Weigh 10 mg of compound into a 2 mL chemically resistant vial (glass preferred).

-

Titration: Add solvent in 10

L aliquots at 25°C, vortexing for 30 seconds between additions. -

Observation: Record the volume (

) required for complete dissolution (clear solution, no particulates). -

Calculation:

-

Verification: If

L (Solubility > 100 mg/mL), repeat with 50 mg to ensure accuracy.

Handling & Storage SOP

To maximize shelf life, adhere to the following strict storage conditions:

-

Primary Storage: -20°C in a manual defrost freezer.

-

Atmosphere: Store under Nitrogen (

) or Argon. Use a desiccator if inert gas is unavailable. -

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

-

Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67346984, tert-Butyl azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

LookChem. this compound (CAS 1236144-52-7) Product Data. Retrieved from [Link]

- Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for azetidine ring stability).

Sources

The Azetidine Scaffold: A Technical Guide to a Privileged Motif in Medicinal Chemistry

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery. Its unique combination of properties—conformational rigidity, high sp³-character, and inherent ring strain—offers medicinal chemists a powerful tool to address multifaceted challenges in drug design, from enhancing potency and selectivity to optimizing pharmacokinetic profiles. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the azetidine scaffold, grounded in mechanistic principles and supported by field-proven applications. We will explore the fundamental physicochemical characteristics that underpin its utility, delve into strategic synthetic methodologies, and examine its role as a bioisosteric replacement and a conformational constraint tool through illustrative case studies of approved drugs and clinical candidates. Furthermore, we will discuss advanced applications in emerging modalities such as targeted protein degradation, providing a forward-looking perspective on the expanding role of this versatile scaffold.

The Fundamental Advantage: Understanding the Physicochemical Landscape of Azetidine

The decision to incorporate an azetidine into a drug candidate is rooted in its distinct physicochemical properties, which offer a compelling alternative to more common saturated heterocycles like pyrrolidine and piperidine. The causality behind this choice lies in the interplay of ring size, strain, and stereoelectronic effects.

Ring Strain and Conformational Rigidity: The Azetidine Compromise

Azetidines exhibit a significant ring strain of approximately 25.4 kcal/mol, intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol).[1] This "just-right" level of strain confers a unique balance of stability and controlled reactivity.[1][2] More importantly, this strain enforces a non-planar, puckered conformation that rigidly projects substituents into defined vectors in three-dimensional space.[3] This conformational restriction is a cornerstone of its utility; by locking a portion of a molecule's structure, it can reduce the entropic penalty of binding to a biological target, often leading to a significant increase in potency.[4]

The defined geometry of the azetidine ring allows medicinal chemists to escape the "flatland" of sp²-rich molecules, a crucial strategy in modern drug design for improving selectivity and avoiding off-target effects associated with planar aromatic systems.

Comparative Physicochemical Properties

The choice between azetidine, pyrrolidine, and piperidine is a strategic decision to fine-tune a molecule's properties. While all are basic amines, their subtle differences in size and shape have a significant impact on key drug-like parameters.

| Property | Azetidine | Pyrrolidine | Piperidine | Causality and Field-Proven Insight |

| pKa (Conjugate Acid) | ~11.29[5] | ~11.27[6][7] | ~11.22[6] | The basicity is remarkably similar across the series, making them largely interchangeable when a basic nitrogen for salt formation or hydrogen bonding is the primary requirement. The slight differences are attributed to the conformational stability of the protonated forms.[7] |

| Calculated logP | Lower | Intermediate | Higher | The smaller size and reduced carbon count of azetidine lead to lower lipophilicity compared to its five- and six-membered counterparts. This is a critical advantage in modern drug design, where minimizing logP is often a key objective to improve solubility, reduce metabolic liability, and mitigate promiscuous binding. |

| Molecular Weight (MW) | 57.09 g/mol | 71.12 g/mol | 85.15 g/mol | In fragment-based drug discovery (FBDD) and lead optimization, every dalton counts. The lower molecular weight of the azetidine scaffold provides more "room" for adding other pharmacophoric elements without violating Lipinski's Rule of Five. |

| Three-Dimensionality (Fsp³) | High | High | High | All three scaffolds are rich in sp³ centers, but the constrained nature of the azetidine ring provides more defined exit vectors for substituents, offering a more precise tool for exploring chemical space around a core pharmacophore. |

Table 1: Comparative physicochemical properties of parent azetidine, pyrrolidine, and piperidine scaffolds.

This data-driven comparison underscores the primary rationale for selecting an azetidine: to introduce a basic, conformationally restricted nitrogen center with a minimal penalty to molecular weight and lipophilicity.

Strategic Synthesis of Functionalized Azetidines

Historically, the synthesis of substituted azetidines was considered challenging, limiting their widespread adoption.[2] However, recent advancements have made a diverse array of functionalized azetidines readily accessible. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry.

Workflow for a Foundational Building Block: Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid is a versatile intermediate for further elaboration. The following workflow outlines a common, scalable approach.

Caption: General workflow for the synthesis of azetidine-3-carboxylic acid.

Experimental Protocol: Synthesis of Azetidine-3-carboxylic Acid [6][8]

-

Step 1: Bistriflate Formation: Diethyl bis(hydroxymethyl)malonate is reacted with triflic anhydride in the absence of a base to yield the corresponding bistriflate derivative.

-

Step 2: Intramolecular Cyclization: The bistriflate derivative is reacted with benzylamine in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine). The benzylamine first displaces one triflate, and the resulting secondary amine undergoes an intramolecular cyclization to displace the second triflate, forming the N-benzyl azetidine diester.

-

Step 3: Saponification: The resulting diester is heated with sodium hydroxide in methanol to hydrolyze both ester groups, forming the disodium salt.

-

Step 4: Decarboxylation: The disodium salt is treated with concentrated hydrochloric acid in water at elevated temperatures. This protonates the carboxylates and the nitrogen, and the gem-dicarboxylic acid undergoes decarboxylation to yield the monoacid.

-

Step 5: Hydrogenolysis: The N-benzyl protected monoacid is hydrogenated in the presence of a palladium catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) to cleave the benzyl group, affording the final product, azetidine-3-carboxylic acid.

This self-validating protocol relies on robust, well-understood reactions, making it suitable for large-scale preparation while avoiding highly toxic reagents like cyanide used in older methods.[6]

The Aza Paternò-Büchi Reaction: A Photochemical Approach

For accessing more complex, functionalized azetidines, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine (or its precursor) and an alkene, is a powerful strategy.[9][10] Recent advancements using visible-light photoredox catalysis have overcome many of the earlier limitations of this reaction, such as low reactivity of acyclic imines.[11]

Caption: Mechanism of the triplet-sensitized aza Paternò-Büchi reaction.

This method's value lies in its ability to rapidly construct complex, often stereochemically defined, azetidine rings under mild conditions, with high functional group tolerance.[10] The choice of photocatalyst and reaction conditions is critical for achieving high yields and selectivities.

The Azetidine as a Strategic Bioisostere and Conformational Lock

The true power of the azetidine scaffold in medicinal chemistry is realized when it is used to solve specific drug design problems. Its application as a bioisostere for larger rings or as a tool to constrain flexible molecules has proven to be a highly effective strategy.

Case Study: STAT3 Inhibitors - Enhancing Potency through Conformational Constraint

Signal Transducer and Activator of Transcription 3 (STAT3) is a challenging oncology target. Early drug discovery efforts often struggled with issues of potency and poor pharmacokinetic properties.[9][12] In one notable study, researchers systematically replaced a proline scaffold in a series of STAT3 inhibitors with an azetidine-2-carboxamide.[12]

This seemingly subtle change from a five-membered to a four-membered ring led to a significant breakthrough. The switch from R-proline-amides to R-azetidine-2-carboxamides resulted in the first analogues with sub-micromolar potency in a STAT3 DNA-binding assay.[9][12] For instance, the lead salicylate compound 5a showed an EMSA IC₅₀ of 0.55 µM, a marked improvement over the previous proline-based compounds.[9]

The causality for this improvement is twofold:

-

Optimal Vector Projection: The more constrained azetidine ring likely positioned the key pharmacophoric groups (the salicylic acid and the cyclohexylbenzyl moiety) in a more favorable orientation for binding to the SH2 domain of STAT3.

-

Balancing Physicochemical Properties: The increased potency afforded by the azetidine scaffold provided the flexibility to modify other parts of the molecule to improve properties like solubility and metabolic stability, without sacrificing the necessary binding affinity.[12] This allowed for a successful multi-parameter optimization campaign.

Azetidines as Peptidomimetics: Engineering Stability and Conformation

In the realm of peptide therapeutics, metabolic instability and conformational flexibility are major hurdles. The azetidine scaffold can be incorporated into peptide backbones to address these issues. Specifically, 3-amino-azetidine (3-AAz) can act as a turn-inducing element.[13]

In the synthesis of small macrocyclic peptides, which are often difficult to cyclize, the incorporation of a 3-AAz unit into the linear precursor has been shown to dramatically improve cyclization efficiencies.[13] This is because the azetidine induces a pre-organized conformation in the linear peptide that is favorable for ring closure. Furthermore, replacing a standard amide bond with an azetidine-containing linkage can protect that site from proteolytic degradation, enhancing the in-vivo stability of the peptide.[13]

Advanced Applications and Future Directions

The utility of the azetidine scaffold continues to expand into cutting-edge areas of medicinal chemistry.

Azetidines in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[14][15] The linker is not merely a spacer; its length, rigidity, and composition are critical for the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) and subsequent target degradation.

Azetidine-based building blocks, such as azetidine-3-carboxylic acid, are increasingly being used as rigid linkers or components of linkers in PROTAC design.[16]

Caption: The modular structure of a PROTAC incorporating an azetidine linker.

The rationale for using azetidines in PROTAC linkers is based on the following principles:

-

Vector Control: The rigid, non-planar structure of the azetidine ring provides well-defined exit vectors, allowing for precise control over the spatial orientation of the two ligands. This is crucial for optimizing the protein-protein interactions within the ternary complex.

-

Physicochemical Modulation: Incorporating a polar, low-molecular-weight azetidine into a typically long and greasy linker can help to improve the overall physicochemical properties of the PROTAC, such as solubility, without introducing excessive flexibility.

-

Synthetic Tractability: The availability of bifunctional azetidine building blocks allows for their modular incorporation into linkers using standard synthetic chemistry.[16]

Azetidines in CNS Drug Discovery

Penetrating the blood-brain barrier (BBB) is a major challenge in the development of drugs for central nervous system (CNS) disorders. Successful CNS drugs often have a lower molecular weight, controlled lipophilicity, and a low polar surface area. The azetidine scaffold is well-suited to meet these requirements.

By replacing larger, more lipophilic amines like piperidine with an azetidine, medicinal chemists can reduce molecular weight and logP while maintaining a key basic nitrogen for target interaction. This strategy can also be used to disrupt P-glycoprotein (P-gp) recognition, an efflux pump that actively removes many compounds from the brain.[17][18] The development of diverse libraries of azetidine-based scaffolds specifically for CNS targets is an active area of research, leveraging the unique properties of this ring system to design the next generation of brain-penetrant therapeutics.[1]

Conclusion and Authoritative Grounding

The azetidine scaffold has firmly established itself as a privileged and versatile tool in the medicinal chemist's arsenal. Its value proposition is clear: it provides a stable, conformationally rigid, and low-molecular-weight framework for introducing a basic nitrogen and for precisely controlling the three-dimensional arrangement of pharmacophoric elements. From enhancing the potency of small molecule inhibitors to enabling the synthesis of complex macrocycles and tuning the properties of advanced modalities like PROTACs, the applications of azetidine are both broad and impactful. As synthetic methodologies continue to improve and our understanding of its influence on drug properties deepens, the journey of the azetidine from a strained curiosity to a cornerstone of drug design is set to continue, promising innovative solutions to long-standing therapeutic challenges.

References

- Process for making azetidine-3-carboxylic acid. (2004).

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). NIH. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central. [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. (2020). NIH. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). NIH. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). NIH. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (n.d.). NIH. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]

-

The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed. [Link]

-

An Efficient Synthesis of Baricitinib. (2025). ResearchGate. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. [Link]

-

Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. (2024). Cresset Group. [Link]

-

Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (n.d.). MDPI. [Link]

-

baricitinib. (n.d.). New Drug Approvals. [Link]

-

Comparison of the in vitro metabolic stability data from cassette... (n.d.). ResearchGate. [Link]

-

Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]

-

(PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (2025). ResearchGate. [Link]

-

Classification of most common linkers used in PROTAC design based on... (n.d.). ResearchGate. [Link]

-

Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. (n.d.). PubMed. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. [Link]

-

A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors. (n.d.). PubMed Central. [Link]

-

Targeted protein degradation through advanced protein design. (2024). Baker Lab. [Link]

-

Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. (2023). ChemRxiv. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

-

Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. (n.d.). ResearchGate. [Link]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp)-H Arylation. (2017). Broad Institute. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship. [Link]

-

Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening. (n.d.). PubMed Central. [Link]

-

Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. (n.d.). PubMed Central. [Link]

Sources

- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. cresset-group.com [cresset-group.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Storage conditions for tert-butyl azetidine-3-carboxylate acetate

An In-Depth Technical Guide to the Storage and Handling of tert-Butyl Azetidine-3-carboxylate Acetate

Introduction

This compound (CAS No. 1236144-52-7) is a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring a strained azetidine ring and a tert-butyl ester protecting group, makes it a versatile synthon for introducing the azetidine motif into more complex molecules. Azetidine-containing compounds are of significant interest in pharmaceutical research due to their ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[2]

However, the very features that make this compound synthetically useful—the strained ring and the acid-labile tert-butyl ester—also render it susceptible to degradation if not stored and handled correctly. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and best practices for handling this compound to ensure its long-term integrity and experimental reproducibility.

Core Storage Recommendations

Proper storage is paramount to preserving the purity and stability of this compound. The primary recommendation from suppliers is to store the compound in a dry, sealed place.[1] Building upon this, and incorporating principles of chemical stability for related structures, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. Avoids the higher thermal energy of ambient temperatures. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against atmospheric oxygen and moisture, mitigating oxidative degradation and hydrolysis. |

| Light Exposure | Amber Vial / Dark Location | Prevents potential photolytic degradation from UV or visible light. |

| Container | Tightly Sealed, Non-reactive | Prevents ingress of moisture and air. Glass is preferred over some plastics that may be reactive or permeable.[3] |

| Environment | Dry / Desiccated | Crucial for preventing hydrolysis of the tert-butyl ester and degradation of the acetate salt form.[1] |

Critical Factors Influencing Stability

Understanding the causality behind storage recommendations is key to their effective implementation. The stability of this compound is primarily influenced by temperature, moisture, atmosphere, and light.

Temperature

Elevated temperatures provide the activation energy for undesirable chemical reactions. For this compound, two primary risks are associated with heat:

-

Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is a protecting group known for its sensitivity to acidic conditions, a process that is accelerated by heat.[4] Under hot, acidic conditions, tert-butyl acetate (a related ester) decomposes into isobutylene and acetic acid.[3] A similar degradation pathway is plausible for the title compound.

-

Ring Strain: Azetidine rings possess significant ring strain, which can make them more susceptible to ring-opening reactions under thermal stress compared to less-strained cyclic amines.

Therefore, storing the compound at a refrigerated temperature (2–8°C) is a critical measure to slow down these potential degradation processes.

Moisture and Humidity

The presence of water introduces a significant risk of hydrolysis. The ester linkage is susceptible to cleavage by water, which would yield azetidine-3-carboxylic acid and tert-butanol. This reaction is often autocatalytic, as the formation of the carboxylic acid can lower the local pH, further accelerating the hydrolysis of the remaining ester. The instruction to store in a "dry, sealed place" directly addresses this vulnerability.[1] Storing over a desiccant or in a dry box is highly recommended, especially after the container has been opened.

Atmospheric Composition

Exposure to air introduces two reactive species: oxygen and moisture.

-

Oxidation: While the molecule does not have exceptionally labile sites for oxidation, the nitrogen atom in the azetidine ring could be susceptible to long-term oxidative degradation. A related, complex azetidine derivative is noted to be "Air Sensitive" and requires storage under an inert gas.

-

Moisture Ingress: As discussed, moisture is detrimental. An inert atmosphere of argon or nitrogen effectively displaces both oxygen and water vapor.

For long-term storage or for researchers working with high-purity material where even minor degradation is unacceptable, backfilling the container with an inert gas is a self-validating protocol to ensure maximum stability.

Potential Degradation Pathways

The primary modes of degradation for this compound are chemical rather than physical. The following diagram illustrates the most probable degradation pathways based on the compound's functional groups.

Caption: Potential degradation pathways for this compound.

Handling and Safety Precautions

While specific safety data for the acetate salt is not widely published, GHS hazard information for the parent compound, tert-butyl azetidine-3-carboxylate, and its hydrochloride salt provides a strong basis for safe handling protocols.[5][6]

-

Hazard Profile: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A lab coat should be worn to prevent skin contact.

-

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Protocol for Stability Assessment

To ensure the integrity of the material over time, particularly for a new batch or after prolonged storage, a stability assessment is recommended.

Objective:

To determine the purity of this compound and identify the presence of any major degradation products.

Methodology:

-

Sample Preparation:

-

Carefully weigh approximately 5 mg of the compound.

-

Dissolve the sample in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (for NMR) such as DMSO-d₆ or CDCl₃, or a mobile phase compatible solvent (for HPLC/LC-MS) like acetonitrile/water.

-

-

Analytical Techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Acquire a standard ¹H NMR spectrum.

-

Analysis: Look for the characteristic signals of the tert-butyl group (a sharp singlet around 1.4 ppm) and the azetidine ring protons. The appearance of new signals, particularly in the vinyl region (for isobutylene) or a broadened signal for a free carboxylic acid, would indicate degradation.

-

-

HPLC (High-Performance Liquid Chromatography):

-

Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

-

Analysis: Inject the sample and analyze the chromatogram. A pure sample should exhibit a single major peak. The presence of additional peaks indicates impurities or degradation products. The peak area percentage can be used to quantify purity.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Use the same or a similar HPLC method coupled to a mass spectrometer.

-

Analysis: This technique is highly effective for identifying degradation products. The mass spectrometer can determine the mass-to-charge ratio of the parent compound and any impurities, allowing for the confident identification of species like hydrolyzed azetidine-3-carboxylic acid.

-

-

Caption: Workflow for the analytical assessment of compound stability.

Conclusion

The chemical integrity of this compound is essential for its successful application in research and development. Its stability is intrinsically linked to its storage conditions. By adhering to the principles of cold, dry, and inert storage, researchers can significantly mitigate the risks of hydrolysis and other degradation pathways. Implementing routine analytical checks provides a robust, self-validating system to ensure that the material's purity is maintained, safeguarding the reliability and accuracy of experimental outcomes.

References

-

ECOLINK. tert-Butyl Acetate Safety Data Sheet. [Link]

-

New Jersey Department of Health. tert-BUTYL ACETATE HAZARD SUMMARY. [Link]

-

ChemCentral. TERT BUTYL ACETATE Safety Data Sheet. [Link]

-

Centers for Disease Control and Prevention. tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards. [Link]

- Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Molbase. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. [Link]

-

NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate. [Link]

-

PubChem. tert-Butyl azetidine-3-carboxylate. [Link]

-

LookChem. Cas 1236144-52-7,this compound. [Link]

-

PubChem. tert-Butyl azetidine-3-carboxylate hydrochloride. [Link]

-

National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

Sources

- 1. CAS 1236144-52-7 | this compound - Synblock [synblock.com]

- 2. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 3. ecolink.com [ecolink.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. tert-Butyl azetidine-3-carboxylate | C8H15NO2 | CID 21828700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl azetidine-3-carboxylate hydrochloride | C8H16ClNO2 | CID 67346984 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Tert-Butyl Azetidine-3-Carboxylate Acetate: A Detailed Protocol for Researchers

Introduction: The Significance of Azetidine Scaffolds in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in contemporary medicinal chemistry. Their rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, making them valuable scaffolds for the design of novel therapeutic agents. Among these, tert-butyl azetidine-3-carboxylate is a particularly important intermediate, serving as a versatile precursor for a wide range of bioactive molecules. This document provides a comprehensive, field-proven protocol for the multi-step synthesis of tert-butyl azetidine-3-carboxylate, culminating in the formation of its acetate salt. The rationale behind each experimental step is detailed to provide a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of tert-butyl azetidine-3-carboxylate is most effectively achieved through a multi-step sequence, commencing with the protection of the azetidine nitrogen, followed by the introduction and modification of the carboxylate functionality at the 3-position. The final step involves the formation of the acetate salt.

Caption: Overall synthetic workflow for tert-butyl azetidine-3-carboxylate acetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Hydroxyazetidine hydrochloride | ≥98% | Commercially Available | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Boc-protecting agent |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Base |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |

| Oxalyl chloride | ≥98% | Commercially Available | Swern oxidation reagent |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available | Swern oxidation reagent |

| Triethyl phosphonoacetate | ≥98% | Commercially Available | HWE reagent |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Base for HWE |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |

| Palladium on carbon (Pd/C) | 10 wt. % | Commercially Available | Hydrogenation catalyst |

| Methanol (MeOH) | ACS grade | Commercially Available | Solvent |

| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | Deprotection agent |

| Acetic acid | Glacial | Commercially Available | For salt formation |

| Diethyl ether (Et₂O) | ACS grade | Commercially Available | Solvent |

| Ethyl acetate (EtOAc) | ACS grade | Commercially Available | Solvent |

| Saturated sodium bicarbonate solution | - | Prepared in-house | For workup |

| Brine | - | Prepared in-house | For workup |

| Anhydrous sodium sulfate (Na₂SO₄) | - | Commercially Available | Drying agent |

Experimental Protocols

Part 1: Synthesis of N-Boc-3-hydroxyazetidine

This initial step involves the protection of the secondary amine of 3-hydroxyazetidine with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions in subsequent steps.[1][2]

Protocol:

-

To a stirred suspension of 3-hydroxyazetidine hydrochloride (1 equivalent) in dichloromethane (DCM, 10 volumes), add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM (2 volumes) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can often be used in the next step without further purification.

Rationale: The Boc group is a standard protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3] Triethylamine is used as a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

Part 2: Oxidation to N-Boc-3-azetidinone

The hydroxyl group of N-Boc-3-hydroxyazetidine is oxidized to a ketone, yielding the key intermediate N-Boc-3-azetidinone. The Swern oxidation is a reliable and high-yielding method for this transformation.[4][5]

Protocol:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (10 volumes) at -78 °C, add a solution of anhydrous DMSO (2.2 equivalents) in DCM (2 volumes) dropwise, ensuring the temperature remains below -65 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of N-Boc-3-hydroxyazetidine (1 equivalent) from Part 1 in DCM (5 volumes) dropwise, maintaining the temperature below -65 °C.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5 equivalents) dropwise, and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-azetidinone.

Rationale: The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[6] It avoids the use of heavy metals and generally gives high yields with minimal side products.

Part 3: Horner-Wadsworth-Emmons Reaction

The ketone is converted to an α,β-unsaturated ester via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is highly reliable for the formation of carbon-carbon double bonds.[7][8][9][10][11]

Protocol:

-

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF (10 volumes) at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1 equivalent) from Part 2 in THF (5 volumes) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield tert-butyl 3-(tert-butoxycarbonylmethylene)azetidine-1-carboxylate.

Rationale: The HWE reaction utilizes a stabilized phosphonate ylide, which is more nucleophilic than the corresponding Wittig reagent, leading to higher yields and easier removal of the phosphate byproduct.[7][11]

Part 4: Catalytic Hydrogenation

The double bond of the α,β-unsaturated ester is reduced by catalytic hydrogenation to yield the saturated ester.

Protocol:

-

Dissolve the product from Part 3 (1 equivalent) in methanol (10 volumes).

-

Add 10% Pd/C (10 mol %) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes. Palladium on carbon is a widely used and effective catalyst for this transformation.

Part 5: N-Boc Deprotection

The N-Boc protecting group is removed under acidic conditions to yield the free amine, tert-butyl azetidine-3-carboxylate.[3][12][13][14]

Protocol:

-

Dissolve the product from Part 4 (1 equivalent) in DCM (10 volumes).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give tert-butyl azetidine-3-carboxylate.

Rationale: The Boc group is labile to strong acids like TFA, which cleave it to release the free amine, isobutylene, and carbon dioxide.

Part 6: Acetate Salt Formation

The final free amine is converted to its acetate salt for improved stability and handling.

Protocol:

-

Dissolve the tert-butyl azetidine-3-carboxylate (1 equivalent) from Part 5 in diethyl ether (10 volumes).

-

Add a solution of glacial acetic acid (1.1 equivalents) in diethyl ether (2 volumes) dropwise with stirring.

-

A precipitate will form. Stir the suspension for 1 hour at room temperature.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Rationale: The formation of an acetate salt converts the basic free amine into a more stable, crystalline solid, which is often easier to handle, purify, and store.

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | N-Boc-3-hydroxyazetidine | 3-Hydroxyazetidine HCl | (Boc)₂O, Et₃N | 90-95% |

| 2 | N-Boc-3-azetidinone | N-Boc-3-hydroxyazetidine | Oxalyl chloride, DMSO, Et₃N | 85-90% |

| 3 | tert-Butyl 3-(tert-butoxycarbonylmethylene)azetidine-1-carboxylate | N-Boc-3-azetidinone | Triethyl phosphonoacetate, NaH | 70-80% |

| 4 | tert-Butyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate | Unsaturated Ester | H₂, Pd/C | >95% |

| 5 | tert-Butyl azetidine-3-carboxylate | N-Boc protected amine | TFA | 90-95% |

| 6 | This compound | Free amine | Acetic Acid | >95% |

Troubleshooting and Safety Considerations

-

Moisture Sensitivity: Many of the reagents used, particularly in the Swern oxidation and HWE reaction (e.g., oxalyl chloride, NaH), are moisture-sensitive. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: The Swern oxidation is highly exothermic and requires strict temperature control (-78 °C) to avoid side reactions and decomposition of the reagents.

-

Handling of Reagents:

-

Oxalyl chloride is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care, and the mineral oil is typically removed with hexanes before use in some protocols.

-

Trifluoroacetic acid is highly corrosive. Handle with appropriate PPE.

-

-

Purification: Column chromatography should be performed carefully to ensure the separation of the desired product from byproducts and unreacted starting materials. The choice of solvent system for chromatography is critical for good separation.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable building block in drug discovery. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this protocol for their specific needs. The use of standard and well-documented reactions ensures high yields and purity of the final product.

References

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

FAQ. What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?. [Link]

- Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Syntheses. tert-BUTYL AZIDOFORMATE. [Link]

- Google Patents. The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

Università degli Studi di Bari Aldo Moro. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]

-

PMC - NIH. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. [Link]

-

MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]

- Google Patents. A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

-

ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

-

PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

ResearchGate. Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

Sources

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note & Protocols: Synthesis of Baricitinib via Azetidine Intermediates

For: Researchers, scientists, and drug development professionals.

Introduction: Baricitinib and the JAK-STAT Pathway

Baricitinib, marketed as Olumiant®, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, a cascade that transduces signals from various cytokines and growth factors involved in inflammation and immune function.[2][3] By interrupting this pathway, Baricitinib effectively modulates the immune response, making it a valuable therapeutic agent for autoimmune and inflammatory diseases.[4][5] It is clinically approved for treating conditions such as moderate to severe rheumatoid arthritis.[5]

The molecular architecture of Baricitinib is distinguished by a pyrrolo[2,3-d]pyrimidine core linked to a functionalized azetidine-acetonitrile moiety via a pyrazole ring. This application note provides a detailed technical guide for the synthesis of Baricitinib, with a specific focus on strategies that leverage key azetidine intermediates.

Mechanism of Action: A Molecular Overview

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event activates the associated JAK enzymes, which then phosphorylate the receptor. This phosphorylation creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the cell nucleus, and regulate the transcription of target genes responsible for inflammatory responses.[2][4] Baricitinib exerts its therapeutic effect by inhibiting the initial JAK phosphorylation step, thereby blocking the entire downstream signaling cascade.[5]

The Strategic Importance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in medicinal chemistry.[6][7] Their inclusion in drug candidates is driven by a unique combination of physicochemical properties:

-

Structural Rigidity: The strained four-membered ring imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[8]

-

Improved Physicochemical Properties: As sp3-rich scaffolds, azetidines can enhance solubility and metabolic stability compared to their larger ring analogs or aromatic counterparts.[8][9]

-

Novel Chemical Space: Azetidines provide a three-dimensional vector for exiting a molecule, offering unique structural possibilities for drug design.[10]

Despite these advantages, the synthesis of functionalized azetidines is challenging due to their inherent ring strain, making efficient and scalable synthetic routes highly valuable.[7][11] The strategy for Baricitinib synthesis hinges on the robust preparation and subsequent coupling of a key azetidine intermediate.

Overview of the Synthetic Strategy

The synthesis of Baricitinib can be efficiently achieved through a convergent approach. The molecule is disconnected into three primary building blocks:

-

The Pyrrolopyrimidine Core: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[12][13]

-

The Pyrazole Linker: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

-

The Azetidine Side-Chain: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[14]

The overall strategy involves the sequential coupling of these fragments, typically culminating in a Suzuki cross-coupling reaction to form the final carbon-carbon bond between the pyrazole and pyrrolopyrimidine rings.[15]

Part I: Synthesis of Key Azetidine Intermediate

A highly efficient and scalable route to the crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.[15][16] The synthesis proceeds in three key steps: olefination, deprotection, and sulfonamidation.

Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This step employs a Horner-Wadsworth-Emmons reaction to convert the ketone into the desired α,β-unsaturated nitrile.

-

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming C=C bonds. Using diethyl cyanomethylphosphonate provides the cyanomethylene group directly. The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen from participating in side reactions and is stable under the basic conditions of this reaction.

| Reagent/Solvent | Molar Eq. | Purpose | Key Insights |

| tert-butyl 3-oxoazetidine-1-carboxylate | 1.0 | Starting Material | Commercially available.[16] |

| Diethyl cyanomethylphosphonate | 1.1 | C2 Source (Olefination) | Forms a stabilized carbanion. |

| Sodium Hydride (60% in oil) | 1.2 | Base | Deprotonates the phosphonate. |

| Tetrahydrofuran (THF) | - | Solvent | Anhydrous conditions are crucial. |

Step-by-Step Procedure:

-

Suspend sodium hydride (1.2 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., Argon) and cool to 0 °C.

-

Add a solution of diethyl cyanomethylphosphonate (1.1 eq) in THF dropwise to the suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-